2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid

Description

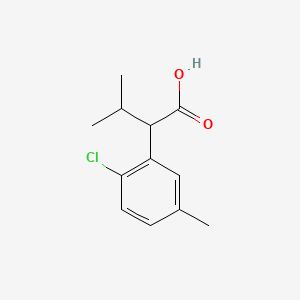

2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid is a substituted butanoic acid derivative featuring a chlorinated and methylated aromatic ring at the 2-position of the butanoic acid backbone. This compound is structurally characterized by a chloro group at the 2-position and a methyl group at the 5-position of the phenyl ring, combined with a branched methyl group at the 3-position of the butanoic acid chain. Such substitutions influence its electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and agrochemical research, particularly in studies involving enzyme inhibition or bioactive molecule design .

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

2-(2-chloro-5-methylphenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C12H15ClO2/c1-7(2)11(12(14)15)9-6-8(3)4-5-10(9)13/h4-7,11H,1-3H3,(H,14,15) |

InChI Key |

XIXUSAIMXTZYEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid typically involves the chlorination of a suitable precursor followed by further functionalization. One common method involves the Friedel-Crafts acylation of 2-chloro-5-methylbenzene with a suitable acyl chloride, followed by reduction and subsequent carboxylation to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The chlorinated aromatic ring and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid is compared below with structurally analogous compounds, focusing on substituent effects, biological activity, and physicochemical data.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The chloro and methyl groups in 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid likely enhance lipophilicity and membrane permeability compared to the polycyclic acenaphthene derivative . However, the acenaphthene analog exhibits stronger fungicidal activity due to its planar aromatic system, which may improve target binding . In contrast, 2CA3MBA incorporates a carboxamide group, enabling hydrogen-bond interactions with biological targets (e.g., enzymes or receptors), a feature absent in the chlorinated analog .

Physicochemical Properties :

- The chloro-methylphenyl substitution increases molecular weight and steric hindrance compared to simpler analogs like 5-phenylthiophene-2-carboxylic acid . This may reduce solubility but improve stability in hydrophobic environments.

- The acenaphthene derivative ’s low solubility (due to polycyclic structure) limits its bioavailability, whereas the chlorinated analog’s balance of lipophilicity and moderate steric bulk could offer better pharmacokinetics .

Synthetic and Analytical Considerations: Derivatives of 3-methylbutanoic acid (e.g., ester or amide forms) are often synthesized via carbodiimide-mediated coupling, as seen in 2CA3MBA’s preparation . Similar methods may apply to the chlorinated analog, though halogenated intermediates require careful handling. Crystallographic tools like SHELXL and ORTEP-3 (used in structural validation of related compounds) could aid in resolving the chlorinated analog’s conformation and intermolecular interactions .

Biological Activity

2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of chlorinated carboxylic acids. Its unique structure, characterized by a chloro-substituted aromatic ring and a branched aliphatic chain, contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid

- Molecular Formula : C12H15ClO2

- Molecular Weight : 230.70 g/mol

- CAS Number : 921-08-4

Structural Formula

The biological activity of 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can affect metabolic pathways in living organisms.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds similar to 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid exhibit significant antimicrobial properties. They can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antiproliferative Effects : Studies have shown that this compound may possess antiproliferative effects against cancer cell lines, indicating potential applications in cancer therapy .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of similar chlorinated compounds against methicillin-resistant strains of Staphylococcus aureus (MRSA). The results indicated that these compounds could significantly reduce bacterial viability at specific concentrations, showcasing their potential as antibacterial agents .

- Antiproliferative Activity Assessment : In vitro studies assessed the antiproliferative effects of related compounds on human cancer cell lines such as HeLa and A549. The results demonstrated that certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-3-methylbutanoic acid | Aromatic Carboxylic Acid | Antimicrobial and antiproliferative activities |

| 3-Methylbutanoic Acid | Aliphatic Carboxylic Acid | Limited biological activity compared to chlorinated variants |

| 2-Chloro-2-methylbutanoic Acid | Chlorinated Carboxylic Acid | Higher reactivity and potential therapeutic uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.